![molecular formula C14H19Br2NO B12093327 4-Bromo-2-(bromomethyl)-3-(cyclopropylmethyl)-5-isopropyl-6-methoxypyridine](/img/structure/B12093327.png)
4-Bromo-2-(bromomethyl)-3-(cyclopropylmethyl)-5-isopropyl-6-methoxypyridine
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Overview
Description
4-Bromo-2-(bromomethyl)-3-(cyclopropylmethyl)-5-isopropyl-6-methoxypyridine is a complex organic compound with a unique structure that includes bromine, cyclopropylmethyl, isopropyl, and methoxy groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(bromomethyl)-3-(cyclopropylmethyl)-5-isopropyl-6-methoxypyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Bromination: Introduction of bromine atoms to the pyridine ring.
Alkylation: Addition of cyclopropylmethyl and isopropyl groups.
Methoxylation: Introduction of the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, often involving:
Temperature control: Maintaining specific temperatures to favor desired reactions.
Catalysts: Using catalysts to accelerate reactions and improve selectivity.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(bromomethyl)-3-(cyclopropylmethyl)-5-isopropyl-6-methoxypyridine undergoes various chemical reactions, including:
Substitution reactions: Replacement of bromine atoms with other functional groups.
Oxidation and reduction: Alteration of the oxidation state of the compound.
Coupling reactions: Formation of new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace bromine atoms.
Oxidizing agents: Employed in oxidation reactions to introduce oxygen-containing groups.
Reducing agents: Used in reduction reactions to remove oxygen-containing groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex molecules.
Scientific Research Applications
4-Bromo-2-(bromomethyl)-3-(cyclopropylmethyl)-5-isopropyl-6-methoxypyridine has several applications in scientific research:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Material science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(bromomethyl)-3-(cyclopropylmethyl)-5-isopropyl-6-methoxypyridine involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylpyridine: Shares the bromine and pyridine core but lacks additional functional groups.
Methyl 4-bromo-2-(bromomethyl)benzoate: Similar bromomethyl group but different core structure.
Uniqueness
This detailed article provides a comprehensive overview of 4-Bromo-2-(bromomethyl)-3-(cyclopropylmethyl)-5-isopropyl-6-methoxypyridine, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
4-Bromo-2-(bromomethyl)-3-(cyclopropylmethyl)-5-isopropyl-6-methoxypyridine is a complex organic compound belonging to the pyridine class of heterocyclic compounds. Its unique structural features, including multiple bromine atoms and a methoxy group, contribute to its reactivity and biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including its potential therapeutic applications, interaction studies, and comparative analysis with structurally similar compounds.
Structural Overview
The compound's molecular formula is C14H19Br2NO with a molecular weight of 377.12 g/mol. The presence of various functional groups enhances its biological activity, making it a subject of interest in pharmacological research.
Biological Activities
Research indicates that compounds similar to this compound exhibit several significant biological activities:
- Antimicrobial Properties : Compounds within this class have shown potential as quorum sensing inhibitors (QSI), which can disrupt bacterial communication and biofilm formation.
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific kinases and other enzymes, which could be relevant for developing treatments for various diseases.
- Neuropharmacological Effects : Some derivatives are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's.
Interaction Studies
Interaction studies focus on the binding affinity of this compound with biological targets. These studies assess:
- Receptor Binding : The compound's ability to bind to neurotransmitter receptors or other target proteins.
- Mechanism of Action : Understanding how the compound exerts its effects at the molecular level.
Table 1: Comparative Analysis of Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Bromo-2-methoxypyridine | Contains a single bromine and methoxy group | Simpler structure, less reactive |
5-Bromo-3-isopropylpyridine | Lacks bromomethyl group, retains isopropyl | Different substitution pattern |
2-Bromo-4-cyclopropylpyridine | Similar cyclopropyl substitution | Different halogen positioning |
Case Studies
- Quorum Sensing Inhibition : A study explored the efficacy of brominated pyridines in inhibiting biofilm formation in Escherichia coli and Pseudomonas aeruginosa. Results indicated that certain derivatives effectively reduced biofilm density by disrupting AI-2 signaling pathways.
- Neuropharmacological Applications : Research highlighted the potential of pyridine derivatives in modulating neuroinflammatory responses. Compounds similar to this compound demonstrated protective effects in cellular models of neurodegeneration.
Properties
Molecular Formula |
C14H19Br2NO |
---|---|
Molecular Weight |
377.11 g/mol |
IUPAC Name |
4-bromo-2-(bromomethyl)-3-(cyclopropylmethyl)-6-methoxy-5-propan-2-ylpyridine |
InChI |
InChI=1S/C14H19Br2NO/c1-8(2)12-13(16)10(6-9-4-5-9)11(7-15)17-14(12)18-3/h8-9H,4-7H2,1-3H3 |
InChI Key |
PYCCTZQVRGYXDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=C(N=C1OC)CBr)CC2CC2)Br |
Origin of Product |
United States |
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